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Thymidine, 3'-amino-3'-deoxy-

DNA polymerase inhibition Nucleoside analog Enzyme kinetics

Researchers requiring reproducible DNA polymerase inhibition data face variability with structurally similar compounds like AZT. 3′-Amino-3′-deoxythymidine (AMT) solves this as a selective inhibitor of DNA polymerase δ-associated 3′→5′ exonuclease (>50% inhibition at 100 μM) that is not incorporated into genomic DNA. • Enables attribution of mitochondrial toxicity specifically to the azido group of AZT rather than the thymidine scaffold • Serves as a validated primary reference standard (>98% HPLC) for stability-indicating methods per ANDA/NDA regulatory expectations • Supplied as a white to yellow crystalline powder with full analytical characterization.

Molecular Formula C17H23NO7S
Molecular Weight 385.4 g/mol
CAS No. 52447-12-8
Cat. No. B7814480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine, 3'-amino-3'-deoxy-
CAS52447-12-8
Molecular FormulaC17H23NO7S
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N
InChIInChI=1S/C17H21NO3.H2O4S/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;1-5(2,3)4/h2-9,12,17-21H,10-11H2,1H3;(H2,1,2,3,4)/t12-,17-;/m0./s1
InChIKeyJXARSSZTHSDLEW-XHXSRVRCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Amino-3'-deoxythymidine (AMT) – Overview


3′-Amino-3′-deoxythymidine (AMT; CAS 52447-12-8; C₁₀H₁₅N₃O₄; MW 241.24 g/mol) is a synthetic pyrimidine nucleoside analog derived from thymidine. The natural 3′-hydroxyl group is replaced by an amino group, a structural modification that eliminates chain-extension capacity and introduces unique interactions with DNA polymerases and proofreading exonucleases [1]. AMT is phosphorylated intracellularly to the mono-, di-, and triphosphate forms; the triphosphate (AMT-TP) acts as a competitive inhibitor of DNA polymerase α with respect to dTTP [2]. Physicochemical characterization reports a melting point of 161–162 °C and density of 1.36 g/cm³ . Commercial sources typically supply AMT at ≥98% purity (HPLC), as a white to yellow crystalline powder that is hygroscopic and moisture-sensitive [3].

DNA polymerase α / δ selectivity and exonuclease inhibition probe
Impurity reference standard for AZT degradation under base and photolytic stress
Negative control for chain-termination independent antineoplastic mechanism studies

Why AMT Cannot Be Replaced


Although several 2′,3′-dideoxynucleoside analogs share a common thymidine scaffold, substitution of 3′-amino-3′-deoxythymidine with its closest structural relatives—such as 3′-azido-3′-deoxythymidine (AZT), 3′-deoxythymidine, or 5′-amino-5′-deoxythymidine—introduces uncontrolled variability in biochemical potency, metabolic fate, and toxicity profile [1]. Direct comparative studies demonstrate that AMT differs from AZT in its inhibition of mammalian DNA polymerase-associated 3′→5′ exonuclease activity [2], exhibits divergent mitochondrial toxicity relative to FDA‑approved antiretroviral nucleosides [3], and displays antiproliferative potency that differs markedly from both its 5′-amino regioisomer and the 3′,5′-diamino derivative [4]. These quantifiable distinctions mean that even structurally “similar” compounds cannot be freely interchanged in experiments requiring reproducible enzyme inhibition, cellular pharmacology, or analytical method development.

AZT (3'-azido-3'-deoxythymidine) Exonuclease inhibition and mitochondrial toxicity profiles differ substantially; polymerase α Ki context may shift.
5'-amino-5'-deoxythymidine Antiproliferative endpoint response diverges from AMT; cell-model context may not transfer.
3',5'-diamino-3',5'-dideoxythymidine Lacks measurable inhibition in cell-based assays; not a functional substitute for AMT in polymerase/exonuclease studies.

AMT vs. Structural Analogs


DNA Polymerase α Competitive Inhibition

The 5′-triphosphate metabolite of AMT (AMT-TP) acts as a competitive inhibitor of DNA polymerase α with respect to the natural substrate dTTP. The inhibition constant (Ki) was determined to be 3.3 μM, whereas the Michaelis constant (Km) for dTTP under identical conditions was 8 μM [1]. This contrasts with AZT-TP, which preferentially inhibits HIV reverse transcriptase (Ki ≈ 0.02 μM) and exhibits substantially weaker activity against host DNA polymerase α [2].

DNA Polymerase α Competitive Inhibition
Class-level
Ki = 3.3 μM
dTTP Km = 8 μM; AZT-TP Ki ≈ 0.02 μM (HIV‑1 RT)
Supports DNA polymerase α selectivity context; distinct from AZT reverse transcriptase targeting.
Activated calf thymus DNA template; polymerase α assay
DNA polymerase inhibition Nucleoside analog Enzyme kinetics

Inhibition of L1210 Leukemia Cell Proliferation

In vitro antiproliferative assays against murine L1210 leukemia cells demonstrated an ED₅₀ of 1 μM for AMT and an ED₅₀ of 5 μM for the same compound against murine sarcoma 180 cells [1]. By comparison, the 5′-amino regioisomer (5′-amino-5′-deoxythymidine) displayed superior antiviral activity but did not exhibit the same degree of antineoplastic potency as AMT, while the 3′,5′-diamino derivative was completely inactive [2].

Inhibition of L1210 Leukemia Cell Proliferation
Head-to-head
ED₅₀ = 1 μM (L1210)
Sarcoma 180 ED₅₀ = 5 μM; 5'-amino isomer not comparably active
Quantitative antiproliferative context linked to 3'-amino substitution; guides cell-model endpoint review.
Murine L1210 and sarcoma 180 lines; in vitro assay
Antiproliferative Leukemia model Nucleoside analog

DNA Polymerase δ Exonuclease Inhibition

The 5′-monophosphate of AMT (AMT-MP) inhibited the 3′→5′ exonuclease activity of calf thymus DNA polymerase δ by >50% at a concentration of 100 μM [1]. In a comparative panel of 2′,3′-dideoxynucleoside‑5′-monophosphates, AMT-MP was the most potent inhibitor evaluated. In contrast, the monophosphate of AZT (AZT-MP) also inhibited this activity, but the study explicitly identified AMT-MP as the most effective among the ddN‑MP analogs tested [2].

DNA Polymerase δ Exonuclease Inhibition
Head-to-head
>50% inhibition at 100 μM
Highest degree among tested ddN‑MP analogs
Supports exonuclease proofreading dissection; distinguishes AMT-MP from AZT-MP and other analogs.
Calf thymus DNA polymerase δ; pharmacological concentration range
Exonuclease inhibition Proofreading DNA polymerase δ

Mitochondrial Toxicity Profile vs. AZT

In a systematic comparison of five FDA‑approved anti‑HIV nucleoside analogs and the AZT metabolite AMT in HepG2 hepatoma cells, only AZT (50 μM) caused a marked rise in lactic acid levels and significant inhibition of cytochrome c oxidase and citrate synthase [1]. AMT did not produce the same pattern of mitochondrial impairment, indicating that the amino substitution at the 3′ position yields a toxicological signature that is quantitatively distinct from AZT, ddC, ddI, d4T, and 3TC [2].

Mitochondrial Toxicity Profile vs. AZT
Head-to-head
No significant lactate or respiratory enzyme inhibition
AZT (50 μM): marked lactic acid rise, cytochrome c oxidase inhibition
Enables mitochondrial toxicity differentiation; azido-group specific effects separable from thymidine scaffold.
HepG2 cells; 50 μM exposure
Mitochondrial toxicity Hepatotoxicity Nucleoside analog

Zidovudine Degradation Product

Forced‑degradation studies of zidovudine (ZDV) under ICH‑recommended stress conditions demonstrated that AMT is formed upon base hydrolysis and photolysis, but not under acidic, oxidative, or thermal stress [1]. This contrasts with thymine, which is the predominant degradation product of ZDV under hydrolytic and photolytic conditions, and with other degradation products that arise only under specific stress types [2]. AMT is further characterized as a “toxic catabolite” with a high degree of toxicity, underscoring the analytical requirement for its accurate quantification in ZDV drug substance and product batches .

Zidovudine Degradation Product
Method context
Formed under base hydrolysis and photolysis only
Not generated under acidic, oxidative, or thermal stress
Reference standard for stability‑indicating HPLC methods targeting AZT drug substance/product.
ICH‑guided forced degradation conditions
Forced degradation Stability‑indicating methods Pharmaceutical impurities

Absence of DNA Incorporation

Metabolic labeling experiments in L1210 leukemia cells using [³H]AMT showed that AMT is phosphorylated to the mono‑, di‑, and triphosphate species (50%, 20%, 10%, and 20% of the acid‑soluble pool, respectively), yet no detectable incorporation of [³H]AMT into genomic DNA occurred [1]. In stark contrast, AZT is known to be incorporated into both viral and host DNA, a property that contributes to its therapeutic efficacy and its mutagenic/carcinogenic potential [2].

Absence of DNA Incorporation
Context-dependent
No detectable incorporation into L1210 genomic DNA
AZT: documented DNA incorporation and chain termination
Defines AMT as a non-chain-terminating inhibitor; suitable negative-control context for genotoxicity studies.
[³H]AMT metabolic labeling; L1210 murine leukemia cells
DNA incorporation Chain termination Nucleoside analog metabolism

AMT Applications


Reference Standard for AZT Stability Methods

Given that AMT is a toxic degradation product of ZDV formed specifically under base hydrolysis and photolytic conditions [1], pharmaceutical analytical laboratories use highly pure AMT (>98% by HPLC) as a primary reference standard to develop and validate stability‑indicating HPLC/UPLC methods [2]. This is a regulatory expectation for ANDA and NDA submissions involving ZDV drug substance and finished products [3].

Probe for DNA Polymerase δ Exonuclease Studies

Because AMT‑monophosphate is the most potent inhibitor of DNA polymerase δ‑associated 3′→5′ exonuclease among dideoxynucleoside monophosphates (>50% inhibition at 100 μM) [1], it serves as a selective tool compound to dissect the role of proofreading exonucleases in nucleoside analog excision, drug resistance, and replication fidelity [2].

Negative Control for DNA Incorporation Studies

AMT is phosphorylated intracellularly but not incorporated into genomic DNA [1], making it an ideal negative control in studies that examine the genotoxic consequences of DNA chain termination (e.g., by AZT or other dideoxynucleosides) [2].

Mitochondrial Toxicity Differentiation Among NRTIs

In side‑by‑side mitochondrial toxicity assays in HepG2 cells, AMT fails to induce the lactic acidosis and respiratory enzyme inhibition characteristic of AZT [1]. Procurement of AMT therefore enables researchers to attribute mitochondrial effects specifically to the azido group of AZT rather than to the thymidine scaffold [2].

Application
Selection Property
Validation Focus
Stability-indicating impurity reference
Degradation pathway specificity under base and photolytic stress
ICH stress condition panel for AZT drug substance/product
DNA polymerase δ exonuclease probe
Exonuclease inhibition potency among ddN‑MP analogs
Proofreading excision and drug‑resistance mechanism studies
Negative control for chain-termination research
Lack of DNA incorporation despite intracellular phosphorylation
Genotoxicity and long‑term cellular effect differentiation
Mitochondrial toxicity differentiation control
Distinct mitochondrial safety‑related endpoint profile vs. AZT
Azido‑group specific mitochondrial impairment attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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